3-{[4-(Benzyloxy)-3-chloro-5-methoxyphenyl](2-methyl-1H-indol-3-YL)methyl}-2-methyl-1H-indole
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Overview
Description
3-{4-(Benzyloxy)-3-chloro-5-methoxyphenylmethyl}-2-methyl-1H-indole is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a chloro group, and a methoxy group attached to a phenyl ring, which is further connected to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(Benzyloxy)-3-chloro-5-methoxyphenylmethyl}-2-methyl-1H-indole typically involves multi-step organic reactions. The initial step often includes the preparation of the indole moiety, followed by the introduction of the benzyloxy, chloro, and methoxy groups through various substitution reactions. Common reagents used in these steps include halogenating agents, methoxylating agents, and benzylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{4-(Benzyloxy)-3-chloro-5-methoxyphenylmethyl}-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogenation, methoxylation, and benzylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS), methoxylating agents like dimethyl sulfate (DMS), and benzylating agents like benzyl chloride (C6H5CH2Cl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
3-{4-(Benzyloxy)-3-chloro-5-methoxyphenylmethyl}-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-{4-(Benzyloxy)-3-chloro-5-methoxyphenylmethyl}-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis.
Fluorine compounds: Known for their unique chemical properties and reactivity.
Uniqueness
3-{4-(Benzyloxy)-3-chloro-5-methoxyphenylmethyl}-2-methyl-1H-indole stands out due to its complex structure, which allows for diverse chemical modifications and applications. Its combination of functional groups provides unique reactivity and potential for various scientific and industrial uses.
Properties
Molecular Formula |
C33H29ClN2O2 |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
3-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C33H29ClN2O2/c1-20-30(24-13-7-9-15-27(24)35-20)32(31-21(2)36-28-16-10-8-14-25(28)31)23-17-26(34)33(29(18-23)37-3)38-19-22-11-5-4-6-12-22/h4-18,32,35-36H,19H2,1-3H3 |
InChI Key |
SWXOLFODZWBLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OC)C5=C(NC6=CC=CC=C65)C |
Origin of Product |
United States |
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